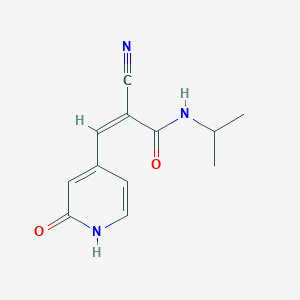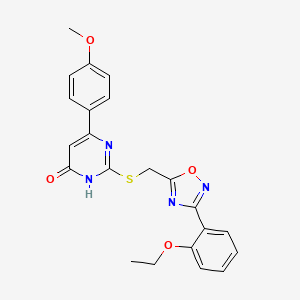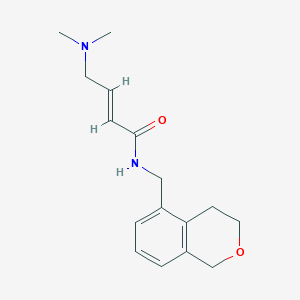
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as DI-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act through the inhibition of protein-protein interactions and modulation of receptor signaling pathways. This compound has been shown to bind to the c-Myc/Max complex and disrupt its activity, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the activity of various receptors, including GPR40 and TRPV1, by altering their signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the regulation of receptor signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of inflammatory and pain-related conditions.
实验室实验的优点和局限性
One of the main advantages of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is its ability to selectively target specific proteins and receptors, making it a valuable tool for studying their activity and function. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for the use of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research. One potential area of exploration is the development of more potent derivatives of this compound that can be used in a wider range of experimental settings. Another potential direction is the use of this compound in the development of new therapeutic agents for the treatment of inflammatory and pain-related conditions. Additionally, this compound may be used in the study of other protein-protein interactions and receptor signaling pathways to gain a better understanding of their function and potential therapeutic targets.
合成方法
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)but-2-enal with 3,4-dihydro-1H-isochromene-5-methanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with acetic anhydride and pyridine to yield this compound.
科学研究应用
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been used in various scientific research studies, including the study of protein-protein interactions, enzyme activity, and receptor signaling pathways. It has been shown to act as an inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. This compound has also been used to study the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to modulate the signaling pathways of various receptors, including the G protein-coupled receptor GPR40 and the ion channel TRPV1.
属性
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)9-4-7-16(19)17-11-13-5-3-6-14-12-20-10-8-15(13)14/h3-7H,8-12H2,1-2H3,(H,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOAOMRKYWLGL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)
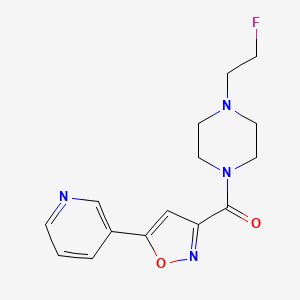
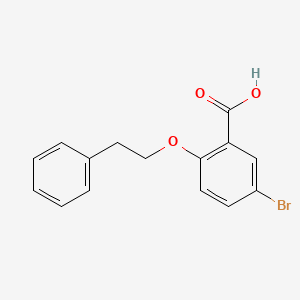
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
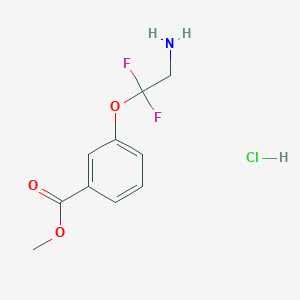
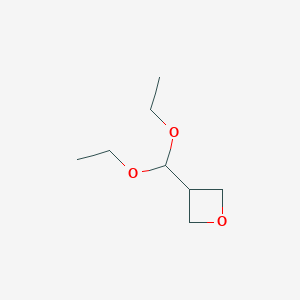
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)


![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
